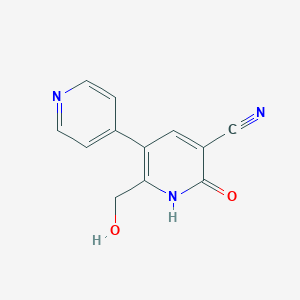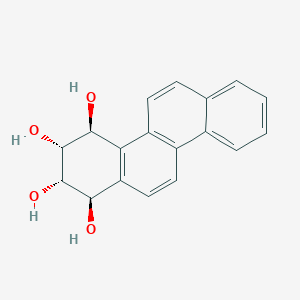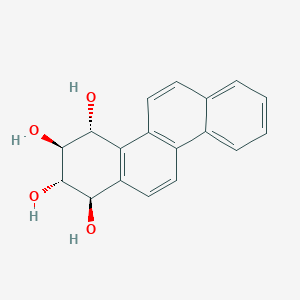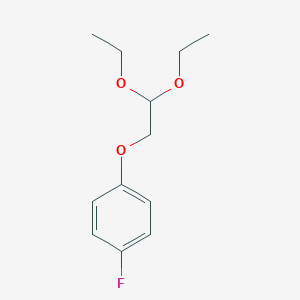
1-(2,2-Diethoxyethoxy)-4-fluorobenzene
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to 1-(2,2-Diethoxyethoxy)-4-fluorobenzene involves several chemical reactions, often starting from simpler benzene derivatives. For example, 1-fluoro-2,5-dimethoxy-4-nitrobenzene was synthesized with a 90% yield by reacting commercial 2-fluoro-1,4-dimethoxybenzene with nitric acid, confirmed by X-ray crystallography among other techniques (Sweeney, McArdle, & Aldabbagh, 2018).
Molecular Structure Analysis
Molecular structure analysis of related fluorobenzene compounds, such as 2,7-Diethoxy-8-(4-fluorobenzoyl)naphthalen-1-ylmethanone, reveals intricate details about their geometry. For instance, in this compound, the benzoyl groups are almost antiparallel, and the fluorobenzene rings form a dihedral angle of 14.12°, indicating specific spatial arrangements that could affect their chemical reactivity and interactions (Mouri et al., 2013).
Chemical Reactions and Properties
Chemical reactions involving fluorobenzenes are diverse, including substitutions and interactions that significantly affect their properties. For example, the synthesis and optical characterization of platinum(II) poly-yne polymers incorporating substituted 1,4-diethynylbenzene derivatives showcase the potential for complex intermolecular interactions in these systems (Khan et al., 2003).
Applications De Recherche Scientifique
Scientific Research Applications of 1-(2,2-Diethoxyethoxy)-4-fluorobenzene
Phosphodiesterase Inhibition and Heart Therapy Potential
- A series of derivatives including 1-(2,2-Diethoxyethoxy)-4-fluorobenzene were synthesized and evaluated for inotropic and chronotropic activity in isolated guinea-pig atria. These compounds demonstrated potential as phosphodiesterase (PDE) inhibitors, showing promise in heart therapy (Baker et al., 1995).
Photophysics in Poly(phenyleneethynylene)s
- The photophysical properties of 1,4-diethynylbenzenes, closely related to 1-(2,2-Diethoxyethoxy)-4-fluorobenzene, were analyzed in various states. This research provided insights into the effects of aggregation on the absorption and emission spectra of these compounds, relevant in material science (Levitus et al., 2001).
Molecular Structure and Hydrogen Bonding
- Studies on compounds similar to 1-(2,2-Diethoxyethoxy)-4-fluorobenzene, such as 1,2,3,5-tetrafluorobenzene, have explored their crystal structure, focusing on intermolecular interactions like hydrogen bonding. This research is vital for understanding the molecular assembly and properties of such fluorinated compounds (Thakur et al., 2010).
Organometallic Chemistry and Catalysis
- Fluorobenzenes, similar to 1-(2,2-Diethoxyethoxy)-4-fluorobenzene, are used in organometallic chemistry and catalysis, particularly as solvents or ligands due to their weak interaction with metal centers. This application is crucial in developing new catalytic processes and organic synthesis methods (Pike et al., 2017).
Propriétés
IUPAC Name |
1-(2,2-diethoxyethoxy)-4-fluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17FO3/c1-3-14-12(15-4-2)9-16-11-7-5-10(13)6-8-11/h5-8,12H,3-4,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HISQDLGUCGVTTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(COC1=CC=C(C=C1)F)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40466181 | |
| Record name | 2-(4-fluoro-phenoxy)-acetaldehyde diethyl acetal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40466181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,2-Diethoxyethoxy)-4-fluorobenzene | |
CAS RN |
59769-37-8 | |
| Record name | 2-(4-fluoro-phenoxy)-acetaldehyde diethyl acetal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40466181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


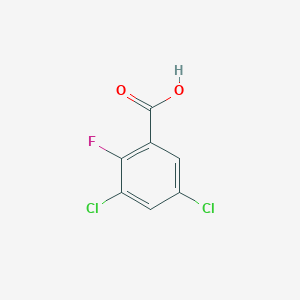
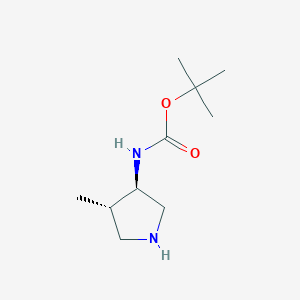


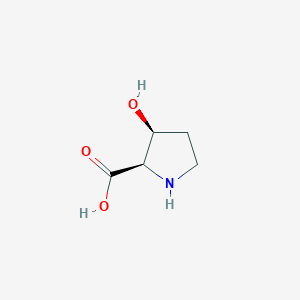
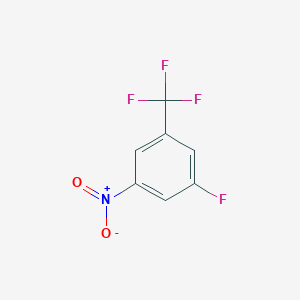
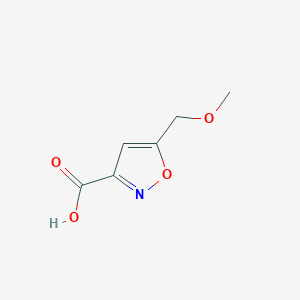
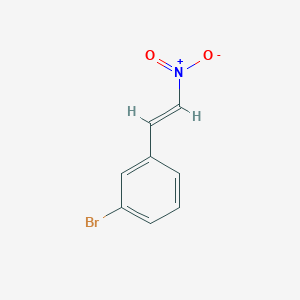
![methyl (1S,3R,4R)-3-hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentane-1-carboxylate](/img/structure/B42260.png)
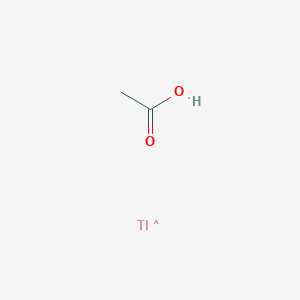
![11-(Chloroacetyl)-5,11-dihydro-6H-pyrido[2,3-b][1,4]benzodiazepin-6-one](/img/structure/B42267.png)
